(2Z)-6-(4-methylbenzyl)-2-(naphthalen-1-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-6-[(4-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule that belongs to the class of thiazolotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(4-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with naphthalene-1-carbaldehyde to form an imine intermediate. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazine core structure. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[(4-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-6-[(4-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-[(4-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE
- Organochlorine compounds
Uniqueness
(2Z)-6-[(4-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-1-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: is unique due to its thiazolotriazine core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H17N3O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2Z)-6-[(4-methylphenyl)methyl]-2-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C24H17N3O2S/c1-15-9-11-16(12-10-15)13-20-22(28)25-24-27(26-20)23(29)21(30-24)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-12,14H,13H2,1H3/b21-14- |
InChI Key |
DCNBOAIKMPHCHT-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=NC2=O |
Origin of Product |
United States |
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